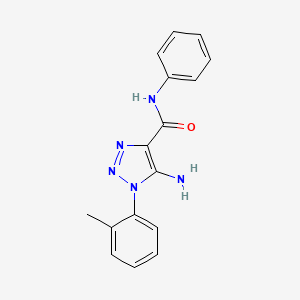

5-氨基-N-苯基-1-(邻甲苯基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

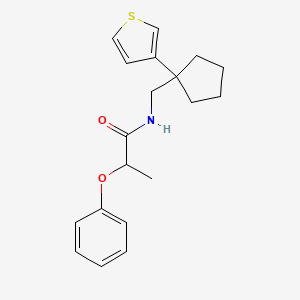

The compound "5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of nitrogen-rich heterocyclic compounds. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is a five-membered structure containing three nitrogen atoms, which can be functionalized with various substituents to alter its properties and reactivity .

Synthesis Analysis

Although the specific synthesis of "5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide" is not detailed in the provided papers, similar compounds have been synthesized using multi-step reactions. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as a starting material in a three-step process . This suggests that the synthesis of the compound may also involve multiple steps, starting from simple precursors and employing strategies such as cyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be further modified with various functional groups. In the case of the compound , the triazole ring is substituted with an amino group, a phenyl group, and an o-tolyl group. The exact molecular structure would influence the compound's reactivity and interaction with other molecules. Single-crystal X-ray diffraction is a common technique used to confirm the structure of such compounds, as demonstrated by the sodium complex of a related triazole compound .

Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions. The provided papers indicate that isomeric triazoles can undergo rearrangement and establish an equilibrium with diazomalondiamides when boiled in different solvents . Additionally, alkylation reactions are possible with these compounds, leading to the formation of mesoionic triazol-5-olates or 5-alkoxy derivatives, depending on the specific isomer and reaction conditions . These reactions are crucial for further functionalization and application of the triazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The thermal stability of such compounds can be assessed using techniques like differential scanning calorimetry (DSC), as shown for related compounds, which had decomposition peak temperatures of 332.6 °C and 374.1 °C . The density and enthalpy of formation can be calculated computationally, and the detonation properties can be predicted using equations like the Kamlet–Jacobs equations. For example, a related compound exhibited a detonation pressure of 21.9 GPa and a detonation velocity of 7182 m/s . Additionally, the sensitivity to impact and friction is an important aspect of the physical properties, with the mentioned compound being not sensitive to impact (>40 J) or friction (>360 N) . These properties are essential for evaluating the potential applications of the compound in energetic materials or other specialized fields.

科学研究应用

晶体结构分析

类似三唑化合物(如5-苯基-[1, 2, 3]三唑并[1, 5-b][1, 2, 4]三嗪-3-甲酰胺)的研究包括研究其晶体结构以了解其化学性质和潜在应用。这类研究在材料科学和药物开发领域是基础性的 (L'abbé 等,2010)。

肽模拟物和生物活性化合物

该化合物的衍生物用于合成肽模拟物或生物活性化合物。该应用在开发新药方面具有重要意义,尤其是在药物设计和发现领域 (Ferrini 等,2015)。

合成 v-三唑并[4,5-d]嘧啶

另一个应用是合成 v-三唑并[4,5-d]嘧啶,其在各种化学过程中很有用。此类化合物可用于制造新材料或作为更复杂化学实体合成中的中间体 (Sutherland & Tennant,1971)。

抗菌活性

该化合物的一些衍生物在抗菌应用中显示出潜力。它们已针对对各种微生物的有效性进行了评估,使其成为开发新抗菌剂的潜在候选者 (Bektaş 等,2007)。

X 射线诊断剂中的应用

已合成具有类似结构的化合物以用作 X 射线诊断剂。该应用在医学影像中至关重要,有助于准确诊断和治疗计划 (Pillai 等,1994)。

核苷合成

该化合物还用于核苷的合成,核苷是遗传物质中的重要组成部分。该应用在遗传学和分子生物学领域具有重要意义 (Naik 等,1974)。

属性

IUPAC Name |

5-amino-1-(2-methylphenyl)-N-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-11-7-5-6-10-13(11)21-15(17)14(19-20-21)16(22)18-12-8-3-2-4-9-12/h2-10H,17H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEYYRPBQHDCAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)

![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)

![2-(4-chlorophenyl)-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B2530367.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one](/img/structure/B2530371.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2530372.png)

![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)